molecular formula C8H14O3 B051419 Isobutyric anhydride CAS No. 97-72-3

Isobutyric anhydride

Cat. No.: B051419
CAS No.: 97-72-3
M. Wt: 158.19 g/mol
InChI Key: LSACYLWPPQLVSM-UHFFFAOYSA-N
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Description

Isobutyric anhydride (C₈H₁₄O₃, molecular weight 158.20 g/mol) is a branched aliphatic acid anhydride derived from isobutyric acid (2-methylpropanoic acid) via dehydration . It is widely employed as an acylating agent in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing, due to its ability to transfer the isobutyryl group efficiently . Its reactivity stems from the electrophilic character of the carbonyl carbons, which facilitates nucleophilic attack by alcohols, amines, and other nucleophiles. Industrially, it is utilized in the production of flavorings, peroxides, and sucrose acetate isobutyrate (SAIB), a food additive .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyric anhydride can be synthesized by reacting acetic anhydride with isobutyric acid. The reaction involves distilling the acetic acid generated as it is formed. The reactor is initially loaded with a portion of one of the reagents and a portion of the other, ensuring an excess molar ratio relative to the stoichiometry of one of the reagents. The reaction is carried out while adding the remainder of the reagents as the reaction progresses .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process, ensuring high purity by distillation. The overall isobutyric acid to acetic anhydride molar ratio is maintained between 1.5 and 2.2 .

Chemical Reactions Analysis

Types of Reactions: Isobutyric anhydride undergoes various chemical reactions, including:

    Acylation: It is commonly used as an acylating agent in organic synthesis.

    Hydrolysis: It reacts with water to form isobutyric acid.

    Esterification: It reacts with alcohols to form esters.

Common Reagents and Conditions:

    Acylation: Typically involves the use of catalysts such as 4-pyrrolidinopyridine.

    Hydrolysis: Requires water and can be catalyzed by acids or bases.

    Esterification: Involves alcohols and may require acid catalysts.

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Esters and Derivatives
Isobutyric anhydride is primarily utilized in organic synthesis, particularly for the formation of esters. It reacts with alcohols to produce isobutyric esters, which are valuable in the production of fragrances and flavoring agents. For instance, it has been employed in the synthesis of 4-O-isobutyryl derivatives through reactions with glucopyranosides, showcasing its utility in carbohydrate chemistry .

2. Hydrolysis Studies
Research indicates that hydrolysis of this compound can be influenced by the partial miscibility of reactants. Studies have demonstrated that understanding these kinetics is crucial for optimizing reactions involving this compound, particularly in pharmaceutical applications .

Industrial Applications

1. Chemical Intermediates
In the chemical industry, this compound serves as an intermediate for producing various compounds. Its role as a building block in synthesizing other chemicals makes it essential for manufacturing processes that require specific functional groups .

2. Flavors and Fragrances
The compound is also utilized in the formulation of flavors and fragrances. Its unique odor profile contributes to the sensory characteristics of products in the food and cosmetic industries.

Case Studies

1. Production Techniques
A notable advancement in the production of this compound involves a method where acetic anhydride reacts with isobutyric acid under controlled conditions to yield high-purity this compound. This process emphasizes a deferred addition technique that enhances yield while simplifying operations compared to traditional methods .

2. Raman Spectroscopy Application
In a study employing low-frequency Raman spectroscopy, this compound was used as a standard to quantify crystallinity in pharmaceutical formulations. This application highlights its importance not only as a reactant but also as a reference material in analytical chemistry .

Summary Table of Applications

Application AreaSpecific UseNotes
Chemical Synthesis Formation of estersUsed with glucopyranosides for derivative synthesis
Hydrolysis Studies Kinetics analysisInfluenced by partial miscibility of reactants
Industrial Uses Chemical intermediatesEssential for producing various chemical compounds
Flavors & Fragrances Ingredient in formulationsContributes to sensory properties
Analytical Chemistry Reference material for spectroscopyUsed in quantifying crystallinity

Mechanism of Action

Isobutyric anhydride exerts its effects primarily through acylation reactions. It reacts with nucleophiles, such as alcohols and amines, to form acylated products. The molecular targets include hydroxyl and amino groups in various substrates. The pathways involved in these reactions are typically catalyzed by acids or bases, facilitating the formation of acylated derivatives .

Comparison with Similar Compounds

Reactivity in Acylation Reactions

Isobutyric anhydride exhibits distinct reactivity compared to linear and bulkier anhydrides. Key findings include:

  • Optimal Equivalence : In the acylation of intermediates for antiviral agents (e.g., EIDD-2801), 1.5 equivalents of this compound achieved 99% yield, outperforming acetic anhydride (which often requires excess equivalents) .
  • Steric Effects : Compared to propionic anhydride (linear C₃) and pivalic anhydride (bulky C₅, branched), this compound (C₄, branched) balances reactivity and steric hindrance. For example, in kinetic resolution (KR) of chiral alcohols, this compound provided higher selectivity (s = 40) than propionic (s = 14) or pivalic anhydrides (which showed negligible reactivity) .
  • Chemoselectivity : Unlike isobutyryl chloride, this compound avoids undesired side reactions with carbonyl groups, making it preferable for hydroxylamination steps .

Table 1: Reactivity Comparison of Selected Anhydrides

Anhydride Structure Optimal Equiv. Yield/Selectivity Key Application
Isobutyric Branched C₄ 1.5 99% yield Acylation in drug synthesis
Acetic Linear C₂ >2.0 85–90% yield Peptide acetylation
Pivalic Branched C₅ 2.0 Low reactivity Bulky substrates
Propionic Linear C₃ 1.5–2.0 84% yield Polymer modification

Catalytic and Thermal Behavior

  • Ketonization: this compound undergoes catalytic ketonization over oxide catalysts to form 2,4-dimethyl-3-pentanone exclusively at 350–400°C, whereas pivalic anhydride produces the same ketone but with lower conversion rates .

Physical and Spectroscopic Properties

  • IR Spectroscopy : The carbonyl stretch of this compound appears at 1743 cm⁻¹, distinct from succinic (1776 cm⁻¹) and glutaric anhydrides (1756 cm⁻¹) .
  • Thermal Conductivity: In crosslinked poly(acrylic acid) nanofibers, this compound (intermolecular) forms fewer crosslinks than glutaric anhydride (intramolecular), impacting material properties .

Biological Activity

Isobutyric anhydride, a derivative of isobutyric acid, is a colorless liquid with significant biological implications due to its role in various biochemical processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential health impacts.

This compound (C8H14O3) is structurally characterized by its anhydride formation from two molecules of isobutyric acid. Its chemical structure allows it to participate in acylation reactions, making it a valuable chemical intermediate in organic synthesis.

Mechanisms of Biological Activity

  • Lysine Isobutyrylation :
    • This compound is involved in the post-translational modification known as lysine isobutyrylation (Kibu). This modification affects histone proteins and plays a crucial role in regulating gene expression and chromatin dynamics. Research has demonstrated that lysine isobutyrylation competes with acetylation, leading to distinct biological outcomes .
    • The enzyme p300 has been identified as a histone acetyltransferase that also exhibits lysine isobutyryltransferase activity, suggesting that this compound can influence epigenetic regulation through Kibu .
  • Gene Expression Regulation :
    • RNA sequencing studies indicate that isobutyrate (derived from isobutyric acid) significantly alters the expression of genes linked to essential biological pathways, including metabolism and cell signaling . This highlights the potential for this compound to influence cellular functions through modulation of gene expression.
  • Toxicological Effects :
    • Acute exposure to this compound can lead to respiratory irritation and skin contact reactions, emphasizing the need for caution in handling this compound . Chronic exposure effects remain less understood, but current data do not indicate mutagenic properties or reproductive toxicity .

Case Study 1: Histone Modification

A study published in Nucleic Acids Research identified lysine isobutyrylation as a novel histone modification. The research utilized biochemical assays and X-ray crystallography to elucidate the structural basis for HAT1's interaction with isobutyryl-CoA, revealing insights into how this modification regulates gene expression and cellular physiology .

Case Study 2: Toxicological Assessment

Research conducted by the New Jersey Department of Health assessed the health hazards associated with this compound. Findings indicated that while acute effects include respiratory issues and skin irritation, long-term effects remain largely untested. Notably, no cancer-related risks were identified based on available data .

PropertyValue
Molecular FormulaC8H14O3
Melting Point-53.5 °C
Boiling Point181.5 °C
Density0.9535 g/mL
Vapor Pressure5 hPa (at 50°C)
Solubility in Water16030 mg/L

Table 2: Biological Effects of this compound

Effect TypeAcute EffectsChronic Effects
RespiratoryIrritation of nose and throatNot well-studied
SkinIrritation and burnsNot well-studied
ReproductiveNo evidence of toxicityNot well-studied
MutagenicityNegative in bacterial testsNo evidence found

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing isobutyric anhydride, and how can its purity be validated?

this compound is typically synthesized by heating potassium cyanate with isobutyric acid derivatives at elevated temperatures (138–140°C) in the presence of solvents like benzene . Purity validation involves:

  • Gas chromatography (GC) or HPLC to assess organic impurities.
  • FT-IR spectroscopy to confirm the anhydride functional group (C=O stretching at ~1800 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) to verify molecular structure, e.g., characteristic peaks for the isopropyl group (δ ~1.1 ppm in ¹H NMR) .
  • Acid titration to quantify residual carboxylic acid content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Reactivity : this compound reacts violently with water, releasing corrosive isobutyric acid. Use dry solvents and inert atmospheres (N₂/Ar) for moisture-sensitive reactions .
  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 2 ppm) .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials like vermiculite .

Q. How does this compound function in esterification reactions, and what experimental parameters influence yield?

this compound acts as an acylating agent, transferring the isobutyryl group to alcohols or amines. Key parameters:

  • Catalysts : 4-(Dimethylamino)pyridine (DMAP) accelerates acylation via nucleophilic catalysis, forming acetylpyridinium intermediates .
  • Temperature : Optimal yields occur at 50–80°C for secondary alcohols .
  • Solvent choice : Dichloromethane or THF minimizes side reactions (e.g., hydrolysis) .
  • Molar ratios : A 1.2:1 (anhydride:substrate) ratio avoids excess reagent waste .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity of this compound in kinetic resolution of chiral alcohols?

Computational studies (B3LYP/6-311+G(d,p)) reveal that chiral DMAP derivatives induce enantioselectivity by stabilizing transition states through π-π interactions and steric effects . For example, 3,5-dimethylphenyl-substituted catalysts increase selectivity (ΔΔG‡ up to 2.5 kcal/mol) by optimizing steric bulk near the acyloxy group . Experimental validation via kinetic isotope effects (KIE ≈ 1.8) confirms rate-limiting steps involving hydrogen bonding .

Q. How can catalytic ketonization of this compound be optimized for selective ketone synthesis?

Branched anhydrides like this compound undergo ketonization over oxide catalysts (e.g., CeO₂) at 250–300°C, producing 2,4-dimethyl-3-pentanone with >80% selectivity. Key factors:

  • Temperature : Higher temperatures (300°C) improve conversion (>90%) but risk over-dehydration.
  • Catalyst acidity : Moderate acid sites favor ketone formation over side products (e.g., alkenes).
  • Feedstock purity : Trace water reduces yield by promoting hydrolysis .
Reaction Temp (°C)Conversion (%)Selectivity (%)
2506578
3009282

Q. What role does this compound play in analytical derivatization for GC-MS detection of polar compounds?

this compound is used to derivatize hydroxyl or amine groups in polar analytes (e.g., psychedelic phenethylamines), enhancing volatility and chromatographic resolution. Derivatization protocols:

  • Reagent ratio : 2:1 (anhydride:analyte) in pyridine at 60°C for 30 minutes.
  • Detection limits : Improved sensitivity (10–50 pg/mL) compared to non-derivatized methods .
  • Specificity : Unique fragmentation patterns in MS (e.g., m/z 158 for isobutyryl adducts) reduce false positives .

Q. How do computational models predict the efficiency of this compound in asymmetric catalysis?

DFT calculations (B3LYP/6-31G(d)) simulate transition states to predict enantiomeric excess (ee). For example, catalysts with bulky aryl groups (e.g., 3,5-dimethylphenyl) show higher predicted ee (85% vs. 72% for phenyl) due to enhanced steric discrimination. Experimental validation aligns with computational predictions (82% observed ee), confirming the model's utility in catalyst design .

Q. Methodological Guidelines

  • Experimental reproducibility : Document catalyst loading (e.g., 5 mol% DMAP), solvent drying methods (e.g., molecular sieves), and reaction quenching protocols (e.g., aqueous workup) .
  • Data reporting : Include NMR shifts, GC retention times, and computational parameters (e.g., basis sets) to enable replication .
  • Contradiction resolution : Reconcile discrepancies (e.g., varying ketonization yields) by comparing catalyst pretreatment methods or anhydride purity .

Properties

IUPAC Name

2-methylpropanoyl 2-methylpropanoate
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InChI

InChI=1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3
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InChI Key

LSACYLWPPQLVSM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)OC(=O)C(C)C
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Molecular Formula

C8H14O3
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DSSTOX Substance ID

DTXSID7026609
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Molecular Weight

158.19 g/mol
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Physical Description

Isobutyric anhydride appears as a colorless liquid. Burns skin and eyes. Vapors are heavier than air., Liquid, Colorless liquid; [CHEMINFO]
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Boiling Point

181.5 °C @ 734 MM HG
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Flash Point

139 °F (NFPA, 2010), 59.4 °C, 139 °F
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Solubility

SOL IN ALL PROP IN ETHER
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Density

0.9535 @ 20 °C/4 °C
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Vapor Pressure

0.5 [mmHg]
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Color/Form

LIQUID

CAS No.

97-72-3
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Melting Point

-53.5 °C
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Synthesis routes and methods I

Procedure details

Following this procedure 50 milliliters of the catalyst from Example 1 is tested in continuous operation for four days. Formaldehyde conversion to pivalolactone averages 68 percent with 14 percent going to isobutyroxypivalic anhydride, the product derived from the secondary reaction between pivalolactone, isobutyric acid and isobutyric anhydride. Isobutyric anhydride yield averages 66 percent to pivalolactone and 20 percent to isobutyroxypivalic anhydride. This catalyst is then regenerated by burning clean in air and steam at 550°C. and put back into service. For a similar four day period formaldehyde conversion to pivalolactone averages 74 percent with 8 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield averages 76 percent to pivalolactone and 12 percent to isobutyroxypivalic anhydride. Another similar regeneration cycle is carried out and essentially the same results are obtained.
Quantity
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isobutyroxypivalic anhydride
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Synthesis routes and methods II

Procedure details

This example shows the lower yields and conversions obtained by the usually prepared tantalum oxide on silica gel catalyst. The catalyst is prepared by the same procedure described in Example 1 except that after treatment in air at 550° C. for 1.5 hours the reactor is cooled and put into service. This material is not steam treated at high temperatures. The catalyst is tested as described in Example 2 in continuous operation for two days. For this period formaldehyde conversion to pivalolactone averages 28 percent with 26 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield for the same two days averages 30 percent to pivalolactone and 41 percent to isobutyoxypivalic anhydride.
Quantity
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isobutyroxypivalic anhydride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.